molecular formula C9H5BrClNO B599032 3-Chloro-8-bromo-4-hydroxyquinoline CAS No. 1204810-71-8

3-Chloro-8-bromo-4-hydroxyquinoline

Cat. No.: B599032
CAS No.: 1204810-71-8
M. Wt: 258.499
InChI Key: JCXOKHKVTKLUON-UHFFFAOYSA-N
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Description

3-Chloro-8-bromo-4-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of chlorine, bromine, and hydroxyl groups attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-bromo-4-hydroxyquinoline typically involves the halogenation of 4-hydroxyquinoline. One common method is the bromination of 4-hydroxyquinoline followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents in the presence of suitable solvents and catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-bromo-4-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar biological activities but lacks the halogen substituents.

    3-Chloro-4-hydroxyquinoline: Similar structure but without the bromine atom.

    8-Bromo-4-hydroxyquinoline: Similar structure but without the chlorine atom

Uniqueness: 3-Chloro-8-bromo-4-hydroxyquinoline is unique due to the presence of both chlorine and bromine atoms, which can enhance its biological activity and specificity compared to other quinoline derivatives.

Properties

IUPAC Name

8-bromo-3-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXOKHKVTKLUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671088
Record name 8-Bromo-3-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-71-8
Record name 8-Bromo-3-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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